Methyl 3-(2-chloropyrimidin-5-yl)benzoate
Overview
Description
Methyl 3-(2-chloropyrimidin-5-yl)benzoate is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the second position and a methoxycarbonyl phenyl group at the fifth position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloropyrimidin-5-yl)benzoate typically involves the reaction of 2-chloropyrimidine with 3-(methoxycarbonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloropyrimidin-5-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The methoxycarbonyl group can be reduced to a hydroxymethyl group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. Solvents like toluene or ethanol are preferred.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Coupling Reactions: Biaryl compounds with diverse substituents.
Reduction Reactions: Compounds with hydroxymethyl groups replacing the methoxycarbonyl group.
Scientific Research Applications
Methyl 3-(2-chloropyrimidin-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloropyrimidin-5-yl)benzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyrimidine and the boronic acid derivative. The methoxycarbonyl group can undergo reduction to form a hydroxymethyl group through a hydride transfer mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with a chloro group at the second position.
3-(Methoxycarbonyl)phenylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
5-Chloro-2-methoxypyrimidine: Another pyrimidine derivative with a chloro group at the fifth position and a methoxy group at the second position.
Uniqueness
Methyl 3-(2-chloropyrimidin-5-yl)benzoate is unique due to the presence of both a chloro group and a methoxycarbonyl phenyl group on the pyrimidine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C12H9ClN2O2 |
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Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 3-(2-chloropyrimidin-5-yl)benzoate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-11(16)9-4-2-3-8(5-9)10-6-14-12(13)15-7-10/h2-7H,1H3 |
InChI Key |
UERZIVAQVSUXQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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